molecular formula C13H14N2O2 B13450629 4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile

4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile

Cat. No.: B13450629
M. Wt: 230.26 g/mol
InChI Key: GRQWLSWGGBXOAX-UHFFFAOYSA-N
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Description

4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile is an organic compound with the molecular formula C13H14N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a hydroxyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile typically involves the reaction of 4-hydroxypiperidine with benzonitrile derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl bond between the piperidine and benzonitrile moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H3 receptor . This interaction can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile is unique due to the presence of both a hydroxyl group and a benzonitrile moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-(4-hydroxypiperidine-1-carbonyl)benzonitrile

InChI

InChI=1S/C13H14N2O2/c14-9-10-1-3-11(4-2-10)13(17)15-7-5-12(16)6-8-15/h1-4,12,16H,5-8H2

InChI Key

GRQWLSWGGBXOAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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